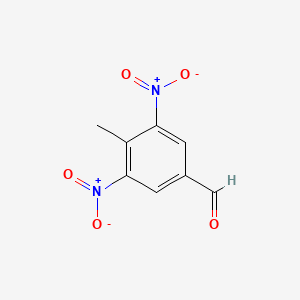

4-Methyl-3,5-dinitrobenzaldehyde

Description

Contextualization within Advanced Nitroaromatic Chemistry

Nitroaromatic compounds are characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. chemicalbook.comchem960.comguidechem.com This functional group is a strong electron-withdrawing group, which significantly influences the chemical and physical properties of the molecule. chem960.com The presence of two such groups in 4-Methyl-3,5-dinitrobenzaldehyde, meta to the aldehyde and ortho and para to the methyl group, creates a unique electronic environment on the benzene (B151609) ring. This electronic structure makes the aromatic ring susceptible to nucleophilic attack and modifies the reactivity of the aldehyde and methyl functional groups.

The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations, including oxidation, reduction, and condensation reactions. The reactivity of the aldehyde in this compound is modulated by the electron-withdrawing nature of the nitro groups. This can make the aldehyde carbon more electrophilic and thus more reactive towards nucleophiles.

| Property | Value |

| CAS Number | 46401-48-3 |

| Molecular Formula | C8H6N2O5 |

| Molecular Weight | 210.15 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

Note: Physical properties for this compound are not widely reported in publicly available literature and the data above is based on information from chemical suppliers. chemicalbook.com

Historical Development and Prior Research on Dinitrobenzaldehyde Scaffolds

The synthesis of dinitrobenzaldehyde isomers has a long history in organic chemistry, with various methods developed for their preparation. One of the earliest methods for preparing a dinitrobenzaldehyde involved the nitration of toluene (B28343) to produce dinitrotoluene, which was then used as a precursor. orgsyn.org For instance, 2,4-dinitrobenzaldehyde (B114715) has been synthesized from 2,4-dinitrotoluene (B133949) through a process involving condensation with p-nitrosodimethylaniline followed by hydrolysis. orgsyn.org Another historical method for preparing 2,4-dinitrobenzaldehyde involved the oxidation of 2,4-dinitrobenzyl alcohol. orgsyn.org

The synthesis of 3,5-dinitrobenzaldehyde (B77469) has been achieved through different routes. One method involves the reduction of 4-bromo-3,5-dinitrobenzaldehyde. orgsyn.org A more general and widely applicable method for obtaining aldehydes from acid chlorides, which can be applied to the synthesis of 3,5-dinitrobenzaldehyde, is the reduction of 3,5-dinitrobenzoyl chloride using a mild reducing agent like lithium aluminum tri-tert-butoxyhydride. orgsyn.org This method is noted for its utility with a wide range of aromatic and aliphatic acid chlorides. orgsyn.org

These historical synthetic approaches to various dinitrobenzaldehyde isomers have laid the groundwork for the potential synthesis of this compound. The choice of starting material and synthetic strategy would be crucial in achieving the desired substitution pattern on the aromatic ring. A notable challenge in the synthesis of substituted dinitrobenzaldehydes is the potential for misidentification of isomers, as highlighted in a study on 4-tert-Butyl-2,6-dinitrobenzaldehyde where the 3,5-dinitro isomer was initially formed instead of the intended 2,6-isomer. acs.org This underscores the importance of rigorous characterization in the synthesis of such compounds.

Current Research Landscape and Emerging Areas for this compound

While specific research focused solely on this compound is limited, the broader class of dinitrobenzaldehyde derivatives has been explored in various applications. These applications provide a basis for predicting potential research directions for the title compound.

Dinitrobenzaldehyde scaffolds are valuable reagents in synthetic chemistry. For example, 2,4-dinitrobenzaldehyde is known to form crystalline condensation products with amines and other compounds containing reactive methylene (B1212753) groups, making it a useful reagent for their characterization. orgsyn.org Similarly, 3,5-dinitrobenzaldehyde is used as a reagent in the synthesis of substituted n-heterocycles that have shown antibacterial activity. chemicalbook.com This suggests that this compound could also serve as a versatile intermediate for the synthesis of novel heterocyclic compounds with potential biological activities. The reactivity of the aldehyde group allows for the construction of Schiff bases and other condensation products, which are important pharmacophores in medicinal chemistry. oatext.commdpi.com

Furthermore, a derivative of 4-methyl-3,5-dinitrobenzoic acid has been used as a reagent for the identification of phenols. researchgate.net This indicates a potential application for derivatives of this compound in analytical chemistry. The presence of the chromophoric nitro groups could also make this compound and its derivatives interesting for applications in materials science, such as in the development of dyes or nonlinear optical materials.

Given the existing research on related compounds, emerging areas for this compound could include:

Synthesis of Novel Heterocycles: Its use as a precursor for new classes of heterocyclic compounds with potential antimicrobial, anticancer, or other biological activities. nih.gov

Development of Analytical Reagents: Exploration of its derivatives as reagents for the detection and quantification of other chemical species.

Materials Science: Investigation of its optical and electronic properties for the development of new functional materials.

The unique substitution pattern of this compound offers opportunities for the synthesis of novel molecular architectures that may exhibit interesting and useful properties, warranting further academic investigation.

Structure

3D Structure

Properties

CAS No. |

46401-48-3 |

|---|---|

Molecular Formula |

C8H6N2O5 |

Molecular Weight |

210.14 g/mol |

IUPAC Name |

4-methyl-3,5-dinitrobenzaldehyde |

InChI |

InChI=1S/C8H6N2O5/c1-5-7(9(12)13)2-6(4-11)3-8(5)10(14)15/h2-4H,1H3 |

InChI Key |

ATRPDICPDXLRLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 3,5 Dinitrobenzaldehyde

Established Synthetic Pathways for 4-Methyl-3,5-dinitrobenzaldehyde

While a direct, step-by-step documented synthesis for this compound is not abundantly available in the public domain, established chemical principles and known transformations of analogous compounds allow for the confident postulation of several viable synthetic routes. The primary strategies would likely commence from either 4-methylbenzaldehyde (B123495) (p-tolualdehyde) or a pre-dinitrated toluene (B28343) derivative.

One of the most probable and historically utilized methods for the synthesis of dinitroaromatic aldehydes involves the direct nitration of the corresponding methyl-substituted benzaldehyde (B42025). In the case of this compound, the starting material would be 4-methylbenzaldehyde. The introduction of two nitro groups onto the benzene (B151609) ring is typically achieved using a potent nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The directing effects of the substituents on the aromatic ring are crucial in this synthesis. The methyl group is an ortho-, para-director and an activating group, while the aldehyde group is a meta-director and a deactivating group. The initial nitration of 4-methylbenzaldehyde would likely yield a mixture of isomers. However, the strong deactivating nature of the aldehyde group and the steric hindrance from the methyl group would favor the introduction of the nitro groups at the positions meta to the aldehyde and ortho to the methyl group, which are the 3 and 5 positions. A second nitration step under more forcing conditions would then introduce the second nitro group at the remaining open meta position relative to the aldehyde.

A plausible reaction scheme is as follows:

Scheme 1: Proposed Nitration of 4-Methylbenzaldehyde

Another established pathway involves the oxidation of a suitable precursor, such as 4-methyl-3,5-dinitrotoluene. The methyl group of the dinitrotoluene can be oxidized to an aldehyde group using various oxidizing agents. This approach has been successfully employed for the synthesis of other dinitrobenzaldehydes, such as 2,4-dinitrobenzaldehyde (B114715) from 2,4-dinitrotoluene (B133949). orgsyn.org Common oxidizing agents for this type of transformation include chromium trioxide in acetic anhydride (B1165640) or other chromium(VI) reagents. However, controlling the oxidation to stop at the aldehyde stage without further oxidation to the carboxylic acid can be a challenge.

Development of Novel Synthetic Routes and Strategies

The development of novel synthetic routes for nitroaromatic compounds often focuses on improving safety, selectivity, and environmental compatibility. While specific novel methods for this compound are not extensively documented, recent advancements in organic synthesis offer potential strategies that could be adapted.

One area of development is the use of milder and more selective nitrating agents to avoid the harsh conditions of mixed acid nitrations and to better control the regioselectivity. Reagents such as dinitrogen pentoxide (N₂O₅) in an inert solvent or nitronium tetrafluoroborate (B81430) (NO₂BF₄) could potentially offer more controlled nitration of 4-methylbenzaldehyde.

Another innovative approach could involve the functionalization of a pre-existing dinitroaromatic ring. For instance, a starting material like 3,5-dinitro-p-toluic acid, which is commercially available, could be a valuable precursor. sigmaaldrich.com The carboxylic acid functionality could be reduced to the corresponding aldehyde. This reduction can be achieved in two steps: first, the conversion of the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by a controlled reduction of the acid chloride.

A well-established method for the reduction of acid chlorides to aldehydes is the Rosenmund reduction, which utilizes hydrogen gas with a poisoned palladium catalyst (e.g., Pd/BaSO₄). However, the presence of nitro groups might be incompatible with catalytic hydrogenation. A more suitable method would be the use of a sterically hindered hydride reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃). This reagent is known to selectively reduce acid chlorides to aldehydes without affecting other reducible functional groups like nitro groups. A detailed procedure for the reduction of 3,5-dinitrobenzoyl chloride to 3,5-dinitrobenzaldehyde (B77469) using this reagent has been reported, providing a strong precedent for its application to the 4-methyl analog. orgsyn.org

Table 1: Potential Novel Synthetic Strategies

| Starting Material | Key Transformation | Reagents | Potential Advantages |

| 4-Methylbenzaldehyde | Selective Nitration | N₂O₅ or NO₂BF₄ | Milder conditions, potentially higher selectivity |

| 4-Methyl-3,5-dinitrobenzoic acid | Reduction of Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. LiAlH(O-t-Bu)₃ | Utilizes a readily available starting material, high selectivity in the reduction step |

| 4-Methyl-3,5-dinitrobenzyl alcohol | Oxidation of Alcohol | Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane | Mild oxidation conditions, high selectivity for aldehyde formation |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, and the stoichiometry of the reagents.

In the direct nitration of 4-methylbenzaldehyde, temperature control is paramount. The nitration reaction is highly exothermic, and runaway reactions are a significant safety concern. Maintaining a low temperature, typically between 0 and 10 °C, during the addition of the nitrating mixture is crucial to control the reaction rate and minimize the formation of byproducts from over-nitration or side reactions. The reaction time also needs to be carefully monitored to ensure complete dinitration without degradation of the product.

For the oxidation of 4-methyl-3,5-dinitrotoluene, the choice of oxidizing agent and the reaction conditions are key to achieving high selectivity for the aldehyde. The use of milder and more selective oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, could be explored to prevent over-oxidation to the carboxylic acid. The reaction temperature and the molar ratio of the oxidant to the substrate would need to be optimized to find the best balance between reaction rate and selectivity.

In the reduction of 4-methyl-3,5-dinitrobenzoyl chloride, the temperature is also a critical factor. The reduction with lithium tri-tert-butoxyaluminum hydride is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the corresponding alcohol. orgsyn.org The slow, dropwise addition of the reducing agent to the acid chloride solution is also important for maintaining control over the reaction.

Table 2: Key Parameters for Optimization

| Synthetic Step | Parameter to Optimize | Rationale |

| Nitration | Temperature | Control of exothermicity, minimize byproducts |

| Molar ratio of nitrating agent | Ensure complete dinitration | |

| Reaction time | Achieve complete reaction without product degradation | |

| Oxidation | Choice of oxidizing agent | Selectivity for aldehyde over carboxylic acid |

| Temperature | Control reaction rate and selectivity | |

| Stoichiometry of oxidant | Prevent over-oxidation | |

| Reduction of Acid Chloride | Temperature | Prevent over-reduction to the alcohol |

| Rate of addition of reducing agent | Maintain control over the reaction |

Analogous Synthetic Approaches for Related Dinitrobenzaldehyde Derivatives

The synthesis of other dinitrobenzaldehyde derivatives provides valuable insights and comparative data for the preparation of this compound. The synthesis of 2,4-dinitrobenzaldehyde and 3,5-dinitrobenzaldehyde are well-documented and serve as excellent models.

The synthesis of 2,4-dinitrobenzaldehyde has been achieved through the oxidation of 2,4-dinitrotoluene. orgsyn.org This method highlights the feasibility of the oxidation route for preparing dinitrobenzaldehydes.

The synthesis of 3,5-dinitrobenzaldehyde has been reported via the reduction of 3,5-dinitrobenzoyl chloride using lithium aluminum tri-tert-butoxyhydride. orgsyn.org This procedure demonstrates the effectiveness of using a selective reducing agent to convert a dinitro-substituted acid chloride to the corresponding aldehyde without affecting the nitro groups. This approach is highly relevant to the proposed synthesis of this compound from its corresponding acid chloride.

Furthermore, the synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde involves the nitration of salicylaldehyde. oatext.com This reaction, while involving a different starting material, underscores the general applicability of mixed acid nitration for the introduction of nitro groups onto a benzaldehyde ring system.

A study on the synthesis of 4-tert-butyl-2,6-dinitrobenzaldehyde and its isomer, 4-tert-butyl-3,5-dinitrobenzaldehyde, also provides relevant information, including the use of X-ray crystallography for structural confirmation, which would be a crucial analytical step in the synthesis of this compound. acs.org

By examining these analogous syntheses, a robust and reliable synthetic strategy for this compound can be designed and optimized, drawing upon the established successes and avoiding the known pitfalls in the synthesis of related dinitroaromatic compounds.

Chemical Transformations and Reactivity of 4 Methyl 3,5 Dinitrobenzaldehyde

Investigation of Aldehyde Group Reactivity

The aldehyde group in 4-Methyl-3,5-dinitrobenzaldehyde is a primary site for nucleophilic addition and condensation reactions. Its reactivity is heightened by the electron-withdrawing nitro groups, which increase the electrophilicity of the carbonyl carbon.

Key reactions involving the aldehyde group include:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. For aromatic aldehydes, this is a widely used method for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds. researchgate.netresearchgate.net While specific studies on this compound are not abundant, its reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be expected to proceed efficiently, often yielding products with E-selectivity. researchgate.net The reaction conditions for similar aromatic aldehydes are generally mild. researchgate.net

Wittig Reaction: The Wittig reaction provides a pathway to convert the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This method is highly versatile for creating a double bond at a specific position. libretexts.org The stereochemical outcome of the reaction, yielding either the (E) or (Z)-alkene, is dependent on the nature and stability of the ylide used. organic-chemistry.org Stabilized ylides tend to produce (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Reduction to an Alcohol: The aldehyde group can be readily reduced to a primary alcohol (4-Methyl-3,5-dinitrophenyl)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. However, care must be taken as these reagents can also potentially reduce the nitro groups, especially the more reactive LiAlH₄.

Hydrazone Formation: In a notable derivatization, 2-hydroxy-3,5-dinitrobenzaldehyde reacts with 2-cyanoacetohydrazide (B512044) to form (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide. oatext.comoatext.com A similar reaction can be anticipated for the 4-methyl analogue, providing a route to complex hydrazide-hydrazone derivatives.

Table 1: Representative Aldehyde Group Reactions and Expected Products

| Reaction Type | Reagent(s) | Expected Product |

| Knoevenagel Condensation | Malononitrile, weak base | 2-(4-Methyl-3,5-dinitrobenzylidene)malononitrile |

| Wittig Reaction | Triphenylphosphonium ylide (e.g., Ph₃P=CH₂) | 1-Methyl-2,4-dinitro-5-vinylbenzene |

| Reduction | Sodium Borohydride (NaBH₄) | (4-Methyl-3,5-dinitrophenyl)methanol |

| Hydrazone Formation | 2-Cyanoacetohydrazide | N'-(4-Methyl-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide |

Reactions Involving Nitro Group Functionalization

The two nitro groups on the aromatic ring are key sites for chemical modification, most prominently through reduction reactions.

Reduction to Amines: The reduction of the dinitro compound to 3,5-diamino-4-methylbenzaldehyde is a significant transformation. However, this requires careful selection of reagents to avoid the simultaneous reduction of the aldehyde group. researchgate.net Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts like Palladium (Pd) or Platinum (Pt) is a common method. However, this can also reduce the aldehyde. researchgate.net Protecting the aldehyde group as an acetal (B89532) prior to reduction is a viable strategy. researchgate.net

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for nitro group reduction. researchgate.net

Selective Reduction: In some polynitro compounds, selective reduction of one nitro group is possible. This is often influenced by steric hindrance or the electronic effects of other substituents. For instance, in dinitroanilines, the nitro group ortho to the amino group is preferentially reduced. stackexchange.com While no directing group is as powerful as an amino group in this compound, subtle differences in the steric environment of the two nitro groups could potentially be exploited for selective reduction under carefully controlled conditions.

Table 2: Conditions for Nitro Group Reduction

| Reagent System | Potential Outcome | Notes |

| H₂, Pd/C | Reduction of nitro groups and potentially the aldehyde | Aldehyde protection may be necessary. |

| Sn / HCl | Reduction of nitro groups | A classic method for nitro group reduction. researchgate.net |

| Fe / HCl | Reduction of nitro groups | Often used for its cost-effectiveness. researchgate.net |

| Activated Zn / Acetic Acid | Reduction of nitro groups | A milder alternative. researchgate.net |

| Sodium Polysulfide (Na₂Sₙ) | Selective reduction of one nitro group | Known as the Zinin reduction, can offer selectivity. stackexchange.com |

Aromatic Ring Substitutions and Modifications

The electron-deficient nature of the benzene (B151609) ring, due to the two nitro groups, makes it resistant to electrophilic aromatic substitution. Conversely, it is activated towards nucleophilic aromatic substitution (SNA_r).

Nucleophilic Aromatic Substitution (SNA_r): The nitro groups are strong activating groups for SNA_r, making them potential leaving groups when attacked by strong nucleophiles. Studies on related dinitro- and trinitrobenzenes have shown that a nitro group can be displaced by various nucleophiles such as alkoxides, thiolates, and amines. researchgate.net In the case of 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole, a nitro group on the dinitrophenyl ring was substituted by nucleophiles. researchgate.net This suggests that under appropriate conditions, one of the nitro groups in this compound could be replaced by a suitable nucleophile. The position of substitution (at C3 or C5) would be influenced by the steric hindrance from the adjacent methyl group.

Derivatization for Enhanced Chemical Utility

The chemical transformations of this compound lead to a variety of derivatives with enhanced utility in different fields.

Synthesis of Heterocycles: The derivatives of this compound can serve as precursors for the synthesis of various heterocyclic compounds. For instance, the corresponding diamino derivative can be used to construct fused heterocyclic systems. Related dinitrobenzaldehydes are used in the synthesis of N-heterocycles with antibacterial activity. chemicalbook.comchemicalbook.com

Precursors for Biologically Active Molecules: The transformation of the functional groups on this compound can lead to molecules with potential biological activities. For example, the synthesis of hydrazone derivatives from similar dinitrobenzaldehydes has been explored for developing antimicrobial agents. oatext.comoatext.com

Building Blocks in Materials Science: The rigid structure and the presence of polar nitro groups make derivatives of this compound interesting for applications in materials science. For example, related dinitrobenzoic acids have been used in the characterization of polar nitroaromatic compounds. sigmaaldrich.com

Advanced Spectroscopic Characterization of 4 Methyl 3,5 Dinitrobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methyl-3,5-dinitrobenzaldehyde, both ¹H and ¹³C NMR spectra would provide key information for its structural confirmation.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons.

Aldehydic Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring. It is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

Aromatic Protons (Ar-H): The two aromatic protons are situated between two electron-withdrawing nitro groups. This environment would cause significant deshielding, leading to a downfield chemical shift, likely in the range of δ 8.5 - 9.0 ppm. These protons are chemically equivalent and would appear as a singlet.

Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring are expected to appear as a singlet in the upfield region, typically around δ 2.5 - 2.7 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbonyl Carbon (-CHO): The aldehydic carbonyl carbon is highly deshielded and is expected to have a chemical shift in the range of δ 185 - 195 ppm.

Aromatic Carbons (Ar-C): The aromatic carbons will have distinct chemical shifts based on their substitution. The carbon bearing the aldehyde group (C1) would be found around δ 135-140 ppm. The carbons bearing the nitro groups (C3 and C5) would be significantly deshielded, appearing around δ 145-155 ppm. The carbon with the methyl group (C4) would be expected around δ 140-145 ppm, and the two unsubstituted aromatic carbons (C2 and C6) would likely resonate in the region of δ 125-135 ppm.

Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, typically between δ 20 and 25 ppm.

| Predicted ¹H NMR Data for this compound | |

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Aldehydic (-CHO) | 9.5 - 10.5 (s, 1H) |

| Aromatic (Ar-H) | 8.5 - 9.0 (s, 2H) |

| Methyl (-CH₃) | 2.5 - 2.7 (s, 3H) |

| Predicted ¹³C NMR Data for this compound | |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-CHO) | 185 - 195 |

| Aromatic (C-NO₂) | 145 - 155 |

| Aromatic (C-CH₃) | 140 - 145 |

| Aromatic (C-CHO) | 135 - 140 |

| Aromatic (C-H) | 125 - 135 |

| Methyl (-CH₃) | 20 - 25 |

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, nitro, and aromatic C-H and C=C bonds.

C=O Stretching: A strong absorption band corresponding to the stretching vibration of the carbonyl group of the aldehyde is expected in the region of 1700-1720 cm⁻¹.

N-O Stretching: The two nitro groups will give rise to two strong absorption bands: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1370 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear as weak to medium bands above 3000 cm⁻¹, while the aldehydic C-H stretching will show two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The methyl C-H stretching will be observed around 2920-2960 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations will result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy would complement the IR data. The symmetric vibrations of the nitro groups are expected to show a strong and polarized band in the Raman spectrum. The aromatic ring vibrations would also be prominent.

| Predicted IR and Raman Data for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1700 - 1720 (Strong in IR) |

| Asymmetric NO₂ Stretch | 1520 - 1560 (Very Strong in IR) |

| Symmetric NO₂ Stretch | 1340 - 1370 (Strong in IR, Strong in Raman) |

| Aromatic C-H Stretch | >3000 (Weak to Medium in IR) |

| Aldehydic C-H Stretch | ~2820, ~2720 (Weak in IR) |

| Methyl C-H Stretch | 2920 - 2960 (Medium in IR) |

| Aromatic C=C Stretch | 1450 - 1600 (Variable in IR and Raman) |

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition of this compound (C₈H₆N₂O₅). The calculated monoisotopic mass is approximately 210.0277 g/mol . molbase.com

The fragmentation pattern in the mass spectrum would be influenced by the presence of the aldehyde, methyl, and nitro groups.

Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z 210 would be expected.

Loss of H·: A peak at m/z 209, corresponding to the loss of a hydrogen radical from the aldehyde group to form a stable acylium ion, is likely.

Loss of ·NO₂: Fragmentation involving the loss of a nitro group (46 Da) would lead to a peak at m/z 164.

Loss of CO: The acylium ion (m/z 209) could further lose a molecule of carbon monoxide (28 Da) to give a fragment at m/z 181.

Loss of Methyl Radical: Cleavage of the methyl group could result in a fragment at m/z 195.

Further fragmentation would involve complex rearrangements and losses of smaller neutral molecules.

| Predicted Mass Spectrometry Fragmentation for this compound | |

| m/z | Possible Fragment |

| 210 | [M]⁺ |

| 209 | [M-H]⁺ |

| 195 | [M-CH₃]⁺ |

| 164 | [M-NO₂]⁺ |

| 181 | [M-H-CO]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis Spectroscopy:

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) is expected to show absorption bands arising from π → π* and n → π* electronic transitions.

π → π Transitions:* Strong absorption bands are expected in the UV region, likely below 300 nm, corresponding to the π → π* transitions of the aromatic system conjugated with the carbonyl and nitro groups.

n → π Transition:* A weaker absorption band corresponding to the n → π* transition of the carbonyl group is expected at a longer wavelength, possibly in the near-UV region (around 300-350 nm). The presence of the electron-withdrawing nitro groups would likely cause a blue shift (hypsochromic shift) of this band compared to unsubstituted benzaldehyde (B42025).

Fluorescence Spectroscopy:

Structural Elucidation Through X Ray Crystallography and Diffraction Techniques

Single Crystal X-ray Diffraction Studies of 4-Methyl-3,5-dinitrobenzaldehyde

The molecular structure of 3,5-dinitrobenzaldehyde (B77469) is characterized by a planar benzaldehyde (B42025) fragment, with the nitro groups slightly twisted out of the aromatic plane. sigmaaldrich.com One nitro group exhibits a dihedral angle of 16.13(6)° with respect to the benzene (B151609) ring, while the other is more coplanar with a dihedral angle of 3.51(5)°. sigmaaldrich.com This planarity is a common feature in such aromatic systems and is anticipated to be maintained in this compound.

Below is a data table summarizing the crystallographic information for 3,5-dinitrobenzaldehyde, which serves as a reference for the expected values for its 4-methyl derivative.

| Parameter | 3,5-Dinitrobenzaldehyde |

| Chemical Formula | C₇H₄N₂O₅ |

| Molecular Weight | 196.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2791(2) |

| b (Å) | 6.2091(1) |

| c (Å) | 14.9903(4) |

| β (°) | 93.5895(11) |

| Volume (ų) | 769.08(3) |

| Z | 4 |

| Temperature (K) | 110 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.043 |

| Data from Muniappan and Goldberg, 2006. |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of 3,5-dinitrobenzaldehyde is dominated by a network of weak C-H···O intermolecular hydrogen bonds. sigmaaldrich.com These interactions are crucial in stabilizing the crystal lattice and dictating the supramolecular architecture. In the crystal structure, each molecule is involved in eight intra-layer C-H···O interactions with its neighbors, forming a corrugated layered arrangement. sigmaaldrich.com These layers are aligned roughly perpendicular to the b-axis of the unit cell. sigmaaldrich.com

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C2-H2···O13ⁱ | 0.958(19) | 2.573(19) | 3.5027(14) | 163.7(15) |

| C7-H7···O10ⁱⁱ | 0.967(17) | 2.523(17) | 3.1338(14) | 121.1(12) |

| Symmetry codes: (i) x, -1+y, z; (ii) -1/2+x, 1/2-y, 1/2+z. Data from Muniappan and Goldberg, 2006. |

Structural Characterization of Cocrystals and Polymorphs

The ability of a compound to form cocrystals and polymorphs is of significant interest in materials science and pharmaceuticals. While no specific studies on the cocrystals or polymorphs of this compound have been reported, the broader class of dinitrobenzoic acids and related dinitroaromatic compounds is known to form such multicomponent crystals. chemicalbook.comchemicalbook.com

For instance, 3,5-dinitrobenzoic acid, a closely related compound, has been shown to form cocrystals with various coformers, including ethenzamide. chemicalbook.com These studies reveal the importance of supramolecular synthons, such as acid-amide and amide-amide hydrogen bonding motifs, in the formation of cocrystals. The presence of nitro groups, which are effective hydrogen bond acceptors, and the aldehydic proton in this compound suggest its potential to act as a cocrystal former.

Polymorphism, the existence of multiple crystalline forms of the same compound, is also a possibility for this compound. The formation of different polymorphs can be influenced by factors such as solvent and crystallization conditions. The study of polymorphism is crucial as different polymorphs can exhibit distinct physical properties. General studies on related compounds like N,N′-dialkyl-naphthalene diimides show rich polymorphic behavior, indicating that complex organic molecules with various functional groups are prone to this phenomenon. rsc.org

Diffraction Studies of this compound Derivatives

The structural analysis of derivatives of this compound can provide further understanding of its chemical reactivity and structural possibilities. A notable example is the Schiff base derivative, 4-methyl-3′,5′-dinitro-4′-methyl benzylidene aniline, which was synthesized and characterized by single-crystal X-ray diffraction. bit.edu.cn

This study provides valuable crystallographic data for a molecule directly derived from a related dinitro-toluene compound and benzaldehyde, showcasing the types of structures that can be formed. The crystal structure of this derivative was determined, and density functional theory (DFT) calculations were used to optimize the geometry, showing good agreement with the experimental data. bit.edu.cn Such studies on derivatives are instrumental in building a comprehensive picture of the structural chemistry of the parent compound and its analogues.

The investigation of various derivatives, such as those formed through condensation reactions with amines, highlights the synthetic utility of the benzaldehyde functional group and the influence of the dinitro-substituted aromatic ring on the resulting molecular structures. zenodo.org

Theoretical and Computational Chemistry of this compound

While specific experimental and computational studies on this compound are not extensively available in public literature, its theoretical and computational chemistry can be thoroughly explored using established methodologies. The principles and techniques described are based on computational studies of analogous nitroaromatic compounds. The data presented in the tables are illustrative examples of the expected results from such analyses.

Research Applications and Broader Scientific Impact of 4 Methyl 3,5 Dinitrobenzaldehyde

Application in Complex Organic Synthesis and Building Block Chemistry

4-Methyl-3,5-dinitrobenzaldehyde serves as a versatile building block in the intricate field of organic synthesis. Organic building blocks are fundamental functionalized molecules that form the basis for constructing more complex molecular architectures. sigmaaldrich.com The presence of the aldehyde functional group allows for a wide array of chemical transformations, including condensations, oxidations, and reductions, making it a key intermediate in the synthesis of diverse organic molecules.

The reactivity of the aldehyde group, for instance, allows for the formation of Schiff bases through condensation reactions with primary amines. This type of reaction is fundamental in the synthesis of various heterocyclic compounds, which are scaffolds for many medicinally important molecules. Furthermore, the nitro groups on the aromatic ring are strongly electron-withdrawing, which activates the aldehyde group towards nucleophilic attack, potentially influencing reaction rates and pathways. While direct examples of this compound in complex natural product synthesis are not yet widely reported, the analogous compound, 4-Methyl-3,5-dinitrobenzoic acid, has been utilized as a starting reagent in the asymmetric synthesis of the benzazocine core of FR900482, highlighting the utility of this substitution pattern in complex synthesis.

Design and Development of Novel Chemical Reagents and Catalysts

The inherent reactivity of this compound makes it a promising candidate for the design of novel chemical reagents. For example, its derivatives could be explored as new chromogenic reagents for the detection and quantification of specific analytes. The highly conjugated system and the presence of nitro groups can lead to colored compounds upon reaction with certain functional groups.

Moreover, the aromatic scaffold of this compound can be functionalized to create ligands for catalysis. The methyl and nitro groups can be chemically modified to introduce coordinating atoms that can bind to metal centers, forming organometallic catalysts. The electronic properties of the aromatic ring, influenced by the nitro groups, could play a crucial role in tuning the catalytic activity and selectivity of such complexes.

Exploration in Materials Science for Functional Architectures

The field of materials science is constantly seeking new molecular components for the construction of functional materials. Nitroaromatic compounds, in general, are known to possess interesting optical and electronic properties. The electron-deficient nature of the aromatic ring in this compound, due to the presence of two nitro groups, suggests its potential use in the development of materials with applications in electronics and photonics.

For instance, derivatives of this compound could be incorporated into polymers or organic frameworks to create materials with specific charge-transport properties. The ability of nitroaromatics to participate in charge-transfer interactions makes them interesting candidates for organic semiconductors or components of nonlinear optical materials. While direct applications of this compound in this area are yet to be fully realized, the foundational knowledge of related nitroaromatic systems provides a strong impetus for such explorations.

Contribution to Fundamental Understanding of Nitroaromatic Systems

The study of this compound and its reactions contributes to the broader and fundamental understanding of nitroaromatic chemistry. The interplay of the electron-donating methyl group and the strongly electron-withdrawing nitro groups on the benzaldehyde (B42025) scaffold presents an interesting case for studying reaction mechanisms, electronic effects, and spectroscopic properties.

The electron-withdrawing nature of the nitro group makes nitroaromatic compounds susceptible to nucleophilic attack, a key reaction in this class of compounds. mdpi.com Research on the reactivity of this compound can provide valuable data on how the additional methyl group influences the kinetics and thermodynamics of such reactions compared to its non-methylated analog, 3,5-dinitrobenzaldehyde (B77469). Furthermore, detailed spectroscopic analysis (NMR, IR, UV-Vis) of this compound and its derivatives can provide insights into the electronic structure and intramolecular interactions within these molecules. The electrochemical reduction of aromatic nitro compounds is another area where this molecule can serve as a model system to understand the intricate electron transfer processes. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-3,5-dinitrobenzaldehyde, and how can purity be ensured?

- Methodology :

- Nitration Strategy : Start with 4-methylbenzaldehyde. Use a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce nitro groups at the 3- and 5-positions. Monitor reaction progress via TLC.

- Purification : Recrystallize the product using ethanol/water mixtures to remove unreacted precursors. Purity (>98%) can be confirmed via HPLC or melting point analysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H-NMR (CDCl₃) should show a singlet for the aldehyde proton (~10.1 ppm) and aromatic protons (~8.2 ppm). C-NMR confirms the carbonyl carbon (~190 ppm) .

- IR Spectroscopy : Strong C=O stretch (~1705 cm) and NO₂ asymmetric/symmetric stretches (~1530/1350 cm) .

- Mass Spectrometry : Molecular ion peak at m/z 210 [M] (hypothetical based on C₈H₆N₂O₅) .

Q. How does the electron-withdrawing nitro group influence the reactivity of the aldehyde moiety?

- Experimental Design :

- Nucleophilic Addition : Test reactivity with hydrazines (e.g., 2,4-dinitrophenylhydrazine) to form hydrazones. Monitor reaction kinetics under varying pH conditions .

- Comparative Analysis : Compare reaction rates with non-nitrated analogs (e.g., 4-methylbenzaldehyde) to quantify electronic effects .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical spectroscopic data?

- Methodology :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d). Simulate IR and NMR spectra for comparison with experimental data.

- Case Study : In a related dinitrobenzaldehyde derivative, deviations in H-NMR shifts were resolved by accounting for solvent effects in DFT models .

Q. What strategies mitigate thermal instability during high-temperature reactions involving this compound?

- Research Findings :

- Thermogravimetric Analysis (TGA) : Decomposition onset observed at ~200°C. Use inert atmospheres (N₂/Ar) for reactions above 150°C .

- Stabilizers : Additives like BHT (butylated hydroxytoluene) can suppress radical-mediated degradation .

Q. What are the applications of this compound in materials science?

- Advanced Applications :

- Corrosion Inhibition : Derivatives with azo groups (e.g., bis maleimides) show >90% inhibition efficiency for mild steel in acidic media. Electrochemical impedance spectroscopy (EIS) quantifies surface adsorption .

- Coordination Chemistry : The aldehyde and nitro groups act as ligands for transition metals (e.g., Cu²⁺), forming complexes with potential catalytic activity .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Explosivity Risk : Avoid grinding dry crystals (use wet slurries). Store in flame-resistant cabinets .

- PPE : Nitrile gloves, lab coat, and face shield during synthesis .

Contradictions in Literature

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

- Resolution Strategy :

- Solubility Tests : Conduct systematic trials in DMSO, ethanol, and acetone under controlled temperatures.

- Hypothesis : Discrepancies may arise from trace impurities; recrystallize samples before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.